2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime
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Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H17ClN2OS. It includes a chlorophenyl group, a nicotinaldehyde group, and a methylbenzyl oxime group.Scientific Research Applications
Antimicrobial Agent Development
The structural similarity of this compound to other molecules with known antimicrobial properties suggests its potential use in developing new antimicrobial agents. Research indicates that derivatives of similar compounds have shown effectiveness against Gram-positive bacterial strains and Candida albicans .
Proteomics Research
This compound can be utilized in proteomics research to study protein interactions and functions. Its reactivity and binding properties make it a candidate for tagging or modifying proteins, which can help in understanding protein dynamics within cells .
Biochemical Reagent
As a biochemical reagent, this compound could be used in various chemical reactions and processes to synthesize new molecules or to modify existing ones. Its reactivity with different functional groups makes it a versatile tool in organic synthesis .
Molecular Docking Studies
The compound’s structure allows it to fit into the active sites of enzymes or receptors, making it useful for molecular docking studies. These studies can help in the design of new drugs by predicting how molecules will interact with biological targets .
Antibiofilm Agents
The ability of related compounds to disrupt biofilms suggests that this compound could be explored as an antibiofilm agent. This application is particularly relevant in medical devices and implants, where biofilm formation can lead to infections .
Toxicity Studies
The compound can be used in toxicity studies to understand its effects on biological systems. Such studies are crucial for assessing the safety of new compounds before they are used in medical or industrial applications .
properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-methylphenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-15-4-6-16(7-5-15)14-24-23-13-17-3-2-12-22-20(17)25-19-10-8-18(21)9-11-19/h2-13H,14H2,1H3/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWIMINFCHPTKK-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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